molecular formula C19H21N3O2S2 B2630293 N-(3,4-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252822-75-5

N-(3,4-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2630293
CAS No.: 1252822-75-5
M. Wt: 387.52
InChI Key: HPNTXKLFYOHCNB-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS: 1252822-75-5) is a thieno-pyrimidine derivative with a molecular formula of C₁₉H₂₁N₃O₂S₂ and a molecular weight of 387.52 g/mol . Its structure comprises:

  • A thieno[3,2-d]pyrimidin-4-one core, functionalized with a propyl group at position 2.
  • A sulfanylacetamide side chain linked to the pyrimidine ring, terminating in a 3,4-dimethylphenyl substituent.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-4-8-22-18(24)17-15(7-9-25-17)21-19(22)26-11-16(23)20-14-6-5-12(2)13(3)10-14/h5-7,9-10H,4,8,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNTXKLFYOHCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. Its unique structure, featuring a thieno[3,2-d]pyrimidine core, suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.

  • Molecular Formula : C19H21N3O2S2
  • Molecular Weight : 387.5 g/mol
  • CAS Number : 1252856-75-9

Biological Activity Overview

Research into compounds similar to this compound has indicated various biological activities, including:

  • Anticancer Activity : Compounds with thieno[3,2-d]pyrimidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that related compounds can effectively inhibit the growth of leukemia and solid tumors through mechanisms involving cell cycle arrest and apoptosis induction .
    Compound TypeTarget CellsIC50 (µM)
    Thieno derivativesMV4-11 (leukemia)0.3
    Thieno derivativesMOLM13 (leukemia)1.2
  • Antimicrobial Properties : Similar structures have been investigated for their antimicrobial effects against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
  • Enzyme Inhibition : Compounds like this compound may act as inhibitors of specific kinases or other enzymes involved in signaling pathways critical for cancer progression or microbial survival .

Study 1: Anticancer Efficacy

A study focused on the anticancer properties of thieno[3,2-d]pyrimidine derivatives demonstrated that these compounds could induce significant apoptosis in cancer cell lines. The study utilized various assays to measure cell viability and apoptosis markers.

Study 2: Antimicrobial Activity

Another research effort evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity at low concentrations.

Study 3: Mechanistic Insights

Research into the mechanism of action revealed that these compounds could modulate key signaling pathways involved in cell proliferation and survival. For example, inhibition of the MEK/ERK pathway was noted in several studies involving thieno derivatives .

Comparison with Similar Compounds

Core Structural Analog: Thieno[3,2-d]Pyrimidine Derivatives

Compounds sharing the thieno[3,2-d]pyrimidine backbone but differing in substituents are critical for understanding structure-activity relationships (SAR).

Compound Name Substituents (R₁, R₂) Molecular Formula Key Differences Reference
Target Compound R₁ = Propyl, R₂ = 3,4-Dimethylphenyl C₁₉H₂₁N₃O₂S₂ Baseline for comparison
2-[3-(4-Chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide R₁ = 4-Chlorophenyl, R₂ = 3-Methylpyrazole C₁₈H₁₅ClN₆O₂S₂ - Chlorophenyl enhances lipophilicity.
- Pyrazole may improve solubility.
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide R₁ = 4-Methylphenyl, R₂ = 4-Trifluoromethoxyphenyl C₂₃H₁₉F₃N₄O₃S₂ - Trifluoromethoxy group increases metabolic stability.
- Dihydro core alters ring saturation.

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in , CF₃O in ) may enhance stability but reduce membrane permeability compared to the target compound’s methyl groups .

Functional Group Analog: Sulfanylacetamide Derivatives

Compounds with the sulfanylacetamide moiety but divergent cores highlight the role of scaffold flexibility.

Compound Name Core Structure Substituents Biological Activity Reference
N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide Benzo[g]quinazoline 4-Sulfamoylphenyl Not explicitly reported, but sulfonamide groups often target enzymes (e.g., carbonic anhydrase).
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidine 2,3-Dichlorophenyl Potential pesticidal or antimicrobial activity due to chlorophenyl.

Key Observations :

  • The thieno-pyrimidine core in the target compound may offer superior π-stacking interactions compared to benzoquinazoline or dihydropyrimidine, which are bulkier or less planar .
  • Chlorophenyl substituents (as in ) increase toxicity risks, whereas the target compound’s 3,4-dimethylphenyl group is likely safer for therapeutic applications .

Bioisosteric Analog: Oxadiazole Derivatives

Compounds replacing the thieno-pyrimidine core with 1,3,4-oxadiazole illustrate bioisosteric strategies.

Compound Name Core Structure Substituents Biological Activity Reference
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole Indole-methyl α-Glucosidase inhibition (IC₅₀: 12.3 µM) and LOX inhibition (IC₅₀: 45.6 µM).
N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole Nitrophenyl Moderate BChE inhibition (IC₅₀: 88.2 µM).

Key Observations :

  • Oxadiazole-based analogs exhibit significant enzyme inhibition but lack the fused-ring stability of thieno-pyrimidines .
  • The target compound’s propyl group may confer better pharmacokinetics than the nitro or indole groups in oxadiazole derivatives .

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